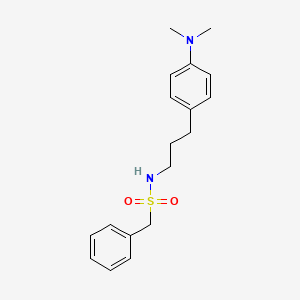

N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

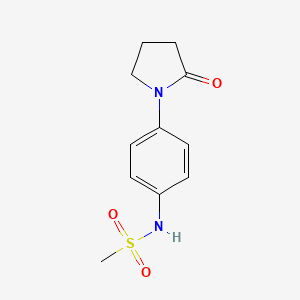

Sulfonamide derivatives, including compounds with structural similarities to N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide, have been extensively studied for their tautomeric behaviors and molecular conformations. These studies are crucial because the tautomeric forms of molecules are directly related to their pharmaceutical and biological activities. Through spectroscopic methods, researchers have been able to identify different conformers of these molecules, providing insights into their chemical behavior and potential applications in medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthetic Protocols for Sulfonamides

The synthesis of various vinylsulfones and vinylsulfonamides, which are related to the structure of interest, has been explored due to their wide range of biological activities. These compounds are frequently used in synthetic organic chemistry for their roles as active agents in multiple types of reactions. Despite the extensive synthesis of these compounds, the development of synthetic protocols for specific low molecular weight representatives, such as N,N-dimethyl-1-propene-1-sulfonamide, has been less explored until recent studies provided new insights and methodologies (Kharkov University Bulletin Chemical Series, 2020).

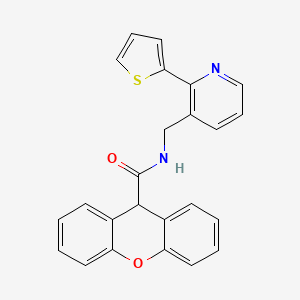

Molecular Probes and Fluorescent Dyes

Research into sulfonamide derivatives has also extended into the development of fluorescent molecular probes. New compounds embodying a dimethylamino group and a sulfonyl group have been synthesized, demonstrating strong solvent-dependent fluorescence. These findings are significant for developing ultrasensitive fluorescent molecular probes that can study a variety of biological events and processes, indicating the versatility of sulfonamide derivatives in biochemical research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Novel Synthetic Approaches

Further studies have introduced new synthetic approaches to phenylmethanesulfonamide derivatives, demonstrating the high reactivity and potential for diversification of these compounds. Such studies underscore the importance of sulfonamide derivatives in synthetic chemistry, providing new pathways for the synthesis of compounds with potential biological and pharmaceutical applications (Aizina, Levkovskaya, & Rozentsveig, 2012).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of self-healing ph-responsive hydrogels for drug delivery applications . They have also been used as a cationic monomer to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery .

Mode of Action

It is known that similar compounds can undergo radical polymerization and cross-linking reactions . This suggests that N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide might interact with its targets through similar mechanisms.

Biochemical Pathways

The compound’s potential use in drug delivery and gene delivery suggests that it may interact with pathways related to cellular uptake and intracellular trafficking .

Pharmacokinetics

Its water-soluble nature could also influence its bioavailability.

Result of Action

Its potential use in drug delivery and gene delivery suggests that it may facilitate the delivery of therapeutic agents to target cells, potentially leading to therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide. For instance, pH levels might affect its solubility and reactivity . .

Safety and Hazards

properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-20(2)18-12-10-16(11-13-18)9-6-14-19-23(21,22)15-17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,6,9,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEQZBGVVFUDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)

![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)

![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride](/img/structure/B2897634.png)

![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)